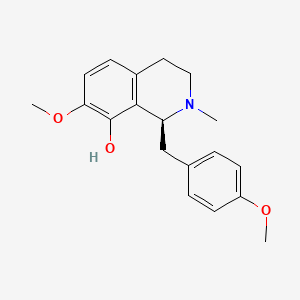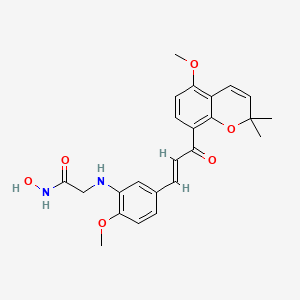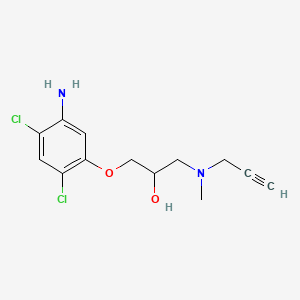
Maoa-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maoa-IN-1 is an orally active inhibitor of monoamine oxidase A (MAOA), a mitochondrial enzyme that catalyzes the oxidative deamination of biogenic and dietary amines. This compound exhibits cytotoxic effects on prostate cancer cells and demonstrates Caco-2 permeability while maintaining reduced central nervous system permeability . This compound is used in anti-cancer and anti-inflammatory research .
Vorbereitungsmethoden
The synthesis of Maoa-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Maoa-IN-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Maoa-IN-1 has several scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of monoamine oxidase A and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating neurotransmitter levels and its potential impact on neurological disorders.
Wirkmechanismus
Maoa-IN-1 exerts its effects by inhibiting the activity of monoamine oxidase A. This enzyme is responsible for the degradation of biogenic and dietary amines, including neurotransmitters like serotonin, norepinephrine, and dopamine. By inhibiting monoamine oxidase A, this compound increases the levels of these neurotransmitters, which can have various physiological effects. The inhibition of monoamine oxidase A also reduces the production of hydrogen peroxide, a reactive oxygen species, thereby potentially reducing oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Maoa-IN-1 is unique in its selective inhibition of monoamine oxidase A and its cytotoxic effects on prostate cancer cells. Similar compounds include:
Clorgyline: A selective monoamine oxidase A inhibitor used in research to study the enzyme’s role in various physiological processes.
Moclobemide: A reversible inhibitor of monoamine oxidase A used clinically to treat depression and anxiety disorders.
Selegiline: A selective monoamine oxidase B inhibitor used in the treatment of Parkinson’s disease.
These compounds share similar mechanisms of action but differ in their selectivity, clinical applications, and potential side effects.
Eigenschaften
Molekularformel |
C13H16Cl2N2O2 |
|---|---|
Molekulargewicht |
303.18 g/mol |
IUPAC-Name |
1-(5-amino-2,4-dichlorophenoxy)-3-[methyl(prop-2-ynyl)amino]propan-2-ol |
InChI |
InChI=1S/C13H16Cl2N2O2/c1-3-4-17(2)7-9(18)8-19-13-6-12(16)10(14)5-11(13)15/h1,5-6,9,18H,4,7-8,16H2,2H3 |
InChI-Schlüssel |
WMVXBGJENZVHPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC#C)CC(COC1=C(C=C(C(=C1)N)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


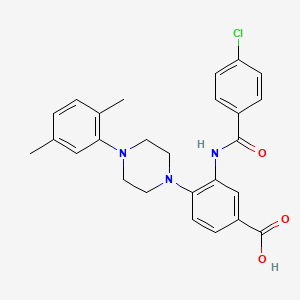
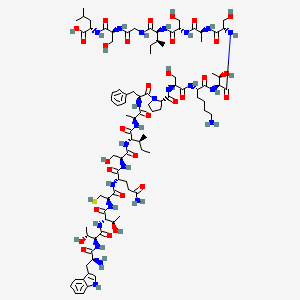
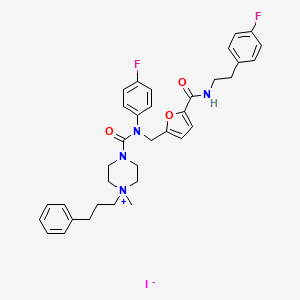
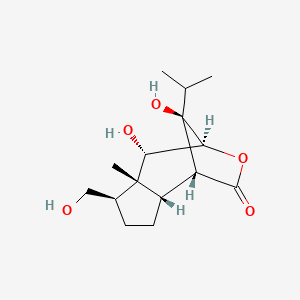


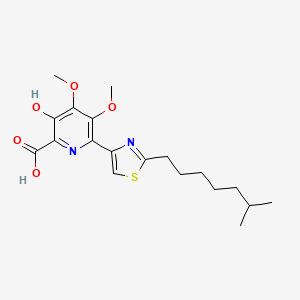
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
